2-Bromo-3,5-bis(trifluoromethyl)aniline
Overview
Description
2-Bromo-3,5-bis(trifluoromethyl)aniline is an aromatic compound with the molecular formula BrC6H2(CF3)2NH2. It is characterized by the presence of bromine and trifluoromethyl groups attached to an aniline ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of the hepatitis c virus (hcv) ns3 protease , suggesting potential antiviral activity.
Mode of Action
If it acts similarly to related compounds, it may inhibit the HCV NS3 protease, an enzyme essential for the life cycle of the HCV .
Biochemical Pathways
If it acts as an HCV NS3 protease inhibitor, it would disrupt the replication of the virus, affecting the viral life cycle .
Result of Action
If it acts as an HCV NS3 protease inhibitor, it could potentially prevent the replication of the virus, thereby inhibiting the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-bis(trifluoromethyl)aniline typically involves the bromination of 3,5-bis(trifluoromethyl)aniline. One common method includes the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aniline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted anilines, while coupling reactions produce biaryl compounds.
Scientific Research Applications
2-Bromo-3,5-bis(trifluoromethyl)aniline is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biochemical probes and inhibitors for studying enzyme functions.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but with only one trifluoromethyl group, affecting its chemical properties and uses.
4-Bromo-3-(trifluoromethyl)aniline: Positional isomer with different substitution pattern, leading to distinct reactivity.
Uniqueness
2-Bromo-3,5-bis(trifluoromethyl)aniline is unique due to the presence of both bromine and two trifluoromethyl groups, which confer specific chemical and physical properties. These features make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-3,5-bis(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF6N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWWJFXUVIYKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401758 | |
Record name | 2-Bromo-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174824-16-9 | |
Record name | 2-Bromo-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 174824-16-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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